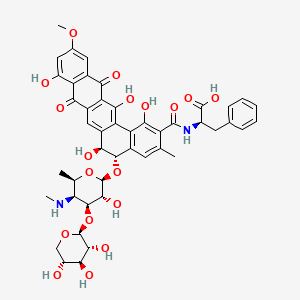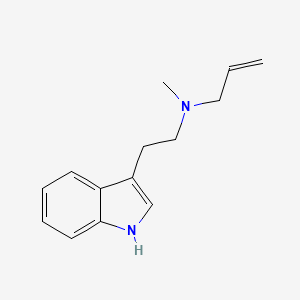
Iloprost tromethamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iloprost tromethamine is a synthetic analog of prostacyclin (PGI2), an endogenous prostanoid primarily produced in the vascular endothelium. It is used to treat conditions such as pulmonary arterial hypertension (PAH) and frostbite. This compound is known for its potent vasodilatory and anti-thrombotic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iloprost tromethamine is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization. The synthesis typically involves the use of various reagents and catalysts to achieve the desired stereochemistry and functional groups .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Iloprost tromethamine undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to obtain the final compound, this compound .
Applications De Recherche Scientifique
Iloprost tromethamine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study prostacyclin analogs and their chemical properties.
Biology: Investigated for its effects on cellular signaling pathways and vascular biology.
Medicine: Used in clinical trials for treating conditions like PAH, frostbite, and acute respiratory distress syndrome (ARDS)
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
Iloprost tromethamine exerts its effects by mimicking the biological actions of prostacyclin. It binds to prostacyclin receptors on the surface of vascular endothelial cells, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in vasodilation and inhibition of platelet aggregation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Epoprostenol: Another prostacyclin analog used for similar indications but with a shorter half-life.
Treprostinil: A prostacyclin analog with a longer half-life and different administration routes.
Beraprost: An oral prostacyclin analog with similar vasodilatory properties
Uniqueness
Iloprost tromethamine is unique due to its stability and potency compared to other prostacyclin analogs. It has a balanced ratio of diastereoisomers, which contributes to its effectiveness in clinical applications .
Propriétés
Numéro CAS |
697225-02-8 |
|---|---|
Formule moléculaire |
C26H43NO7 |
Poids moléculaire |
481.6 g/mol |
Nom IUPAC |
(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C22H32O4.C4H11NO3/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24;5-4(1-6,2-7)3-8/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26);6-8H,1-3,5H2/b11-10+,16-8+;/t15?,17-,18+,19-,20+,21+;/m0./s1 |
Clé InChI |
KZSSWXACMCYLBM-RMWNCEGRSA-N |
SMILES isomérique |
CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/C2)O)O.C(C(CO)(CO)N)O |
SMILES canonique |
CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O.C(C(CO)(CO)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


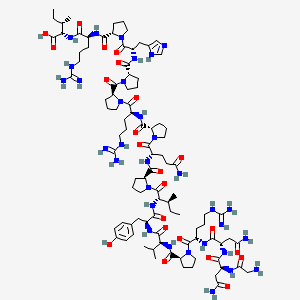
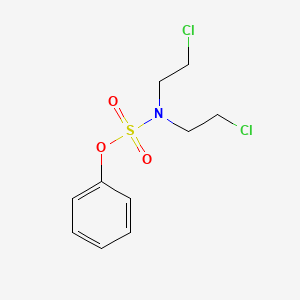

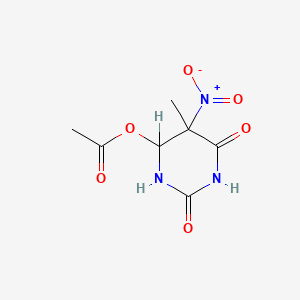
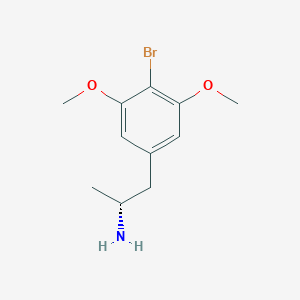
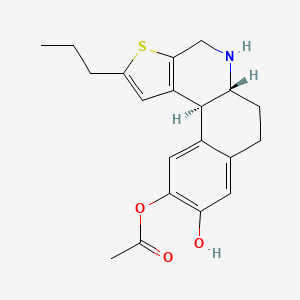
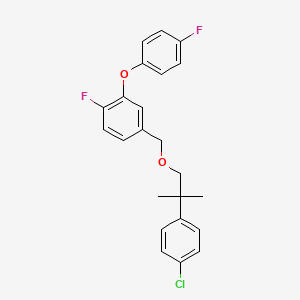
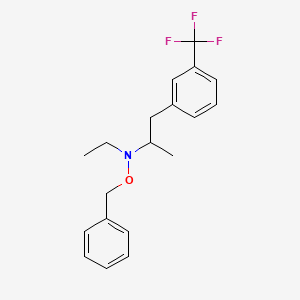
![(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;(2S)-2-hydroxy-2-phenylacetic acid](/img/structure/B15192023.png)
